Cas no 1895298-06-2 (4-bromo-3-methylpyridazine)

4-Bromo-3-methylpyridazine is a heterocyclic compound featuring a pyridazine core substituted with a bromine atom at the 4-position and a methyl group at the 3-position. This structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The bromine substituent enhances reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse functional groups. The methyl group contributes to steric and electronic modulation, influencing regioselectivity in further derivatization. Its well-defined reactivity profile and stability under standard conditions make it a reliable building block for constructing complex nitrogen-containing heterocycles.
4-bromo-3-methylpyridazine structure
4-bromo-3-methylpyridazine structure
Product Name:4-bromo-3-methylpyridazine
CAS No:1895298-06-2
MF:
MW:
CID:4673224
PubChem ID:68374461
Update Time:2025-05-21

4-bromo-3-methylpyridazine Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-3-methylpyridazine

4-bromo-3-methylpyridazine Pricemore >>

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Additional information on 4-bromo-3-methylpyridazine

4-Bromo-3-methylpyridazine (CAS No. 1895298-06-2): Properties, Applications, and Market Insights

4-Bromo-3-methylpyridazine (CAS No. 1895298-06-2) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated pyridazine derivative serves as a versatile building block in organic synthesis, particularly in the development of bioactive molecules. With the growing demand for pyridazine-based compounds in drug discovery, understanding its properties and applications becomes crucial for researchers and industry professionals.

The molecular structure of 4-bromo-3-methylpyridazine features a six-membered aromatic ring containing two nitrogen atoms at adjacent positions (1,2-diazine), with a bromine substituent at the 4-position and a methyl group at the 3-position. This unique arrangement contributes to its electron-deficient character, making it an excellent candidate for various coupling reactions in medicinal chemistry. Recent studies highlight its potential in creating kinase inhibitors, a hot topic in cancer research, as evidenced by increasing searches for "pyridazine in drug development" across scientific databases.

In the pharmaceutical sector, 4-Bromo-3-methylpyridazine serves as a key intermediate for synthesizing compounds with potential CNS activity. The bromine atom at the 4-position offers an excellent handle for further functionalization through cross-coupling reactions, addressing the current industry focus on "click chemistry" and "fragment-based drug design." Analytical data shows rising interest in "bromopyridazine derivatives" among medicinal chemists, particularly for developing treatments targeting neurological disorders—a trending research area with growing patent filings.

The compound's applications extend to material science, where its rigid planar structure contributes to the development of organic electronic materials. With the surge in "organic semiconductors" searches, researchers are exploring 3-methylpyridazine derivatives as potential components in OLEDs and photovoltaic devices. The electron-withdrawing nature of the bromine substituent makes CAS 1895298-06-2 particularly interesting for tuning material band gaps, a crucial parameter in optoelectronic applications.

Synthetic approaches to 4-bromo-3-methylpyridazine typically involve bromination of 3-methylpyridazine precursors. Recent advancements in "green bromination methods" have improved the sustainability of its production, responding to the chemical industry's emphasis on environmentally friendly processes. Analytical techniques like HPLC and LC-MS are essential for quality control, as purity is critical for its applications in high-value synthesis—a point frequently emphasized in "pharmaceutical intermediate specifications" searches.

The market for pyridazine derivatives shows steady growth, driven by increasing R&D investments in life sciences. Market analysis reveals particular demand for brominated heterocycles like our subject compound, with "custom synthesis of bromopyridazines" becoming a common inquiry among contract research organizations. Regulatory aspects remain favorable as 4-Bromo-3-methylpyridazine falls outside controlled substance categories, facilitating its global trade and research applications.

Storage and handling of CAS 1895298-06-2 require standard precautions for organic compounds. It should be kept in cool, dry conditions away from strong oxidizers. The compound's stability profile makes it suitable for long-term storage, an important consideration for pharmaceutical inventory management—a topic frequently searched alongside "chemical storage best practices."

Future research directions for 4-Bromo-3-methylpyridazine may explore its potential in developing metal-organic frameworks (MOFs) or as a ligand in catalysis. The growing interest in "nitrogen-rich ligands" in coordination chemistry suggests expanding applications beyond traditional medicinal chemistry uses. Additionally, its role in creating bioconjugates for targeted drug delivery aligns with current trends in "precision medicine" approaches.

For researchers considering 4-bromo-3-methylpyridazine synthesis, recent literature highlights improved yields through microwave-assisted methods—a technique gaining traction as evidenced by rising "microwave synthesis" queries. The compound's X-ray crystallography data has been instrumental in understanding its molecular interactions, contributing to structure-activity relationship studies that dominate modern drug discovery workflows.

In conclusion, 4-Bromo-3-methylpyridazine (CAS No. 1895298-06-2) represents a valuable heterocyclic building block with diverse applications across multiple scientific disciplines. Its unique combination of a reactive bromine substituent and electron-deficient pyridazine ring makes it particularly useful in addressing current challenges in medicinal chemistry and materials science. As research continues to uncover new applications, this compound will likely maintain its importance in the development of innovative therapeutic agents and functional materials.

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